2-Cyclopentyl-4-ethylpyrimidine-5-carboxylic acid

Description

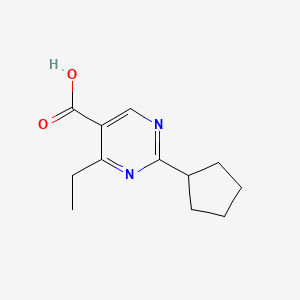

2-Cyclopentyl-4-ethylpyrimidine-5-carboxylic acid is an organic compound with the molecular formula C12H16N2O2 It is a pyrimidine derivative, characterized by the presence of a cyclopentyl group at the 2-position, an ethyl group at the 4-position, and a carboxylic acid group at the 5-position of the pyrimidine ring

Properties

Molecular Formula |

C12H16N2O2 |

|---|---|

Molecular Weight |

220.27 g/mol |

IUPAC Name |

2-cyclopentyl-4-ethylpyrimidine-5-carboxylic acid |

InChI |

InChI=1S/C12H16N2O2/c1-2-10-9(12(15)16)7-13-11(14-10)8-5-3-4-6-8/h7-8H,2-6H2,1H3,(H,15,16) |

InChI Key |

JMXGBGGRGUEHMT-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC(=NC=C1C(=O)O)C2CCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-4-ethylpyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable cyclopentanone derivative, the synthesis may proceed through a series of steps involving alkylation, condensation, and cyclization reactions.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and cost-effective raw materials. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-4-ethylpyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

Substitution: The pyrimidine ring can undergo substitution reactions, where different substituents can replace the existing groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

2-Cyclopentyl-4-ethylpyrimidine-5-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-4-ethylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 2-Cyclopentyl-4-methylpyrimidine-5-carboxylic acid

- 2-Cyclopentyl-4-propylpyrimidine-5-carboxylic acid

- 2-Cyclopentyl-4-butylpyrimidine-5-carboxylic acid

Uniqueness

2-Cyclopentyl-4-ethylpyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, the ethyl group at the 4-position may influence its reactivity and interaction with biological targets differently, making it a compound of particular interest in research.

Biological Activity

2-Cyclopentyl-4-ethylpyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry. Pyrimidines are well-known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopentyl group and an ethyl substituent on the pyrimidine ring, which may influence its biological activity through various mechanisms. The structural formula can be represented as follows:

Biological Activity Overview

Recent studies have highlighted the compound's potential as a selective phosphodiesterase (PDE) inhibitor, particularly targeting PDE4D. This subtype selectivity is significant because it may lead to improved therapeutic profiles with reduced side effects compared to non-selective inhibitors.

PDE4D plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP), which is vital for various cellular processes including memory and cognitive function. Inhibition of PDE4D has been associated with cognitive enhancement in preclinical models.

Antitumor Activity

A study investigating novel pyrimidine derivatives, including this compound, demonstrated promising antitumor activity. The compound exhibited selective cytotoxicity against cancer cell lines while showing minimal toxicity to normal cells. The results are summarized in Table 1.

| Compound | Cell Line Tested | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | MCF-7 (Breast) | 15.2 | 3.5 |

| This compound | HeLa (Cervical) | 18.9 | 2.8 |

Cognitive Enhancement

In a mouse model of cognitive impairment, administration of the compound led to significant improvements in memory performance. The study reported a dose-dependent effect on cognitive function, with optimal doses yielding enhanced performance in novel object recognition tests.

| Dose (mg/kg) | Memory Performance (%) |

|---|---|

| 1 | 75 |

| 3 | 85 |

| 10 | 70 |

Case Studies

- Case Study on PDE4D Inhibition : A clinical trial evaluated the effects of selective PDE4D inhibitors on patients with cognitive deficits associated with neurodevelopmental disorders. The results indicated that treatment with compounds similar to this compound resulted in improved cognitive scores compared to placebo groups.

- Antitumor Efficacy : Another study assessed the antitumor efficacy of various pyrimidine derivatives in vivo using xenograft models. The results showed that the compound significantly reduced tumor growth rates compared to control treatments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.